tert-Butyl (5-bromopentyl)carbamate

Purity Quality Control PROTAC Linker

PROTAC discovery requires systematic linker optimization, but substituting homologs or protecting groups introduces unpredictable outcomes. tert-Butyl (5-bromopentyl)carbamate (CAS 83948-54-3) delivers a defined C5 tether with acid-labile Boc protection for orthogonal deprotection in reduction-sensitive contexts. • ~20-fold cost advantage vs. Cbz-protected C5 alternatives for multi-gram campaigns • Terminal bromide enables nucleophilic conjugation; Boc removed via TFA/HCl • C5 chain balances conformational flexibility, permeability & ternary complex formation

Molecular Formula C10H20BrNO2
Molecular Weight 266.18 g/mol
CAS No. 83948-54-3
Cat. No. B015064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-bromopentyl)carbamate
CAS83948-54-3
SynonymsN-(5-Bromopentyl)carbamic Acid 1,1-Dimethylethyl Ester;  1,1-Dimethylethyl (5-bromopentyl)carbamate;  5-(tert-Butoxycarbonylamino)pentyl bromide;  N-(tert-Butoxycarbonyl)-1-bromopentan-5-ylamine; 
Molecular FormulaC10H20BrNO2
Molecular Weight266.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCBr
InChIInChI=1S/C10H20BrNO2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8H2,1-3H3,(H,12,13)
InChIKeyOHUJQWJCNMMZFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (5-bromopentyl)carbamate Overview


tert-Butyl (5-bromopentyl)carbamate (CAS 83948-54-3), also known as N-Boc-5-bromo-1-pentanamine or 5-(Boc-amino)-1-pentyl bromide, is a bifunctional alkyl linker reagent comprising a Boc-protected primary amine and a terminal primary alkyl bromide connected via a five-carbon pentylene chain . The compound serves as a versatile building block in organic synthesis and medicinal chemistry, with a reported purity of 96.88% and molecular formula C10H20BrNO2 (MW 266.18) . Its primary documented application is as a PROTAC (PROteolysis TArgeting Chimera) linker for constructing bifunctional protein degraders .

Substitution Limitations for tert-Butyl (5-bromopentyl)carbamate


Generic substitution of tert-butyl (5-bromopentyl)carbamate with a C4, C6, or C8 alkyl chain homolog, or with an alternative protecting group such as benzyl carbamate (Cbz) or fluorenylmethyloxycarbonyl (Fmoc), introduces substantial changes to the physicochemical and biological profile of the resulting PROTAC or intermediate molecule that cannot be predicted a priori [1]. In PROTAC design, linker length critically governs ternary complex formation, target degradation efficiency, and the hook effect threshold; each methylene unit increment contributes approximately constant lipophilicity and alters the conformational sampling space between the target protein and E3 ligase binding interfaces [1]. Similarly, substituting the Boc protecting group with a Cbz group (e.g., Benzyl (5-bromopentyl)carbamate, CAS 161533-09-1) changes the deprotection conditions from acid-labile to hydrogenolysis, thereby altering synthetic route compatibility with acid-sensitive functional groups elsewhere in the target molecule [2]. Consequently, any substitution of this specific C5-Boc-bromide building block necessitates de novo optimization of the synthetic sequence and biological evaluation, which carries quantifiable cost and timeline implications for procurement and research planning.

tert-Butyl (5-bromopentyl)carbamate Procurement Evidence


Purity Specification vs. C4 Homolog

Commercially available tert-butyl (5-bromopentyl)carbamate is supplied with a certified purity of 96.88% (HY-77483), whereas the C4 homolog Boc-NH-C4-Br (CAS 164365-88-2) is available from the same vendor at 98.0% purity (HY-W007803) . The 1.12 percentage point difference in purity specification represents a meaningful distinction in batch-to-batch consistency for applications requiring precise stoichiometric control in conjugation or polymerization reactions. Selection of the C5 compound may be justified when the specific 96.88% purity grade is sufficient for the intended synthetic step and offers a cost advantage over the higher-purity C4 alternative.

Purity Quality Control PROTAC Linker

Molecular Weight and LogP vs. C4 and C6 Homologs

The molecular weight of tert-butyl (5-bromopentyl)carbamate is 266.18 g/mol (C10H20BrNO2) . Its C4 homolog (Boc-NH-C4-Br, CAS 164365-88-2) has MW 252.15 g/mol (C9H18BrNO2), while the C6 homolog (tert-butyl (6-bromohexyl)carbamate, CAS 142356-33-0) has MW 280.20 g/mol (C11H22BrNO2) . Each additional methylene unit in the alkyl chain increases molecular weight by approximately 14 g/mol and contributes a predictable increment to lipophilicity (estimated ΔlogP ≈ +0.5 per CH2) [1]. For PROTAC applications, this incremental control over hydrophobicity directly influences passive membrane permeability, solubility, and the propensity for non-specific protein binding, making the C5 compound a quantitatively distinct intermediate between the C4 and C6 options [1].

Physicochemical Properties PROTAC Linker Lipophilicity

Cost Analysis for Multi-Gram Procurement

As of current vendor listings, tert-butyl (5-bromopentyl)carbamate is priced at USD 49 per gram for the 1 g quantity, with scaled pricing of USD 31 for 500 mg and USD 24 for 250 mg . In comparison, the benzyl-protected analog Benzyl (5-bromopentyl)carbamate (CAS 161533-09-1, MW 300.19) is listed at USD 98 per 100 mg from select vendors, translating to approximately USD 980 per gram . The approximately 20-fold lower cost per gram for the Boc-protected C5 compound represents a substantial procurement advantage for multi-gram synthesis campaigns where Boc deprotection (acidic conditions) is compatible with the target molecule's functional group tolerance.

Procurement Cost Analysis PROTAC Linker

tert-Butyl (5-bromopentyl)carbamate Application Scenarios


PROTAC Linker Synthesis with C5 Alkyl Chain

tert-Butyl (5-bromopentyl)carbamate is specifically applicable for PROTAC linker synthesis when a five-carbon alkyl tether is required to balance conformational flexibility, membrane permeability, and ternary complex formation. Class-level evidence indicates that C5 alkyl linkers often strike an optimal balance between flexibility, permeability, and solubility compared to shorter C3 or longer C8 chains, though the precise optimum remains system-dependent and requires empirical validation [1]. The compound's terminal bromide enables nucleophilic substitution for attachment to target protein ligands or E3 ligase ligands, while the Boc-protected amine permits sequential deprotection and subsequent conjugation.

Acid-Sensitive Synthetic Intermediate

This compound is optimally deployed as a Boc-protected amine building block in synthetic routes where acid-labile deprotection is preferred over hydrogenolysis. Unlike Cbz-protected analogs such as Benzyl (5-bromopentyl)carbamate, which require hydrogenation conditions (H2, Pd/C) that may reduce alkene, alkyne, or nitro functional groups elsewhere in the molecule, the Boc group of tert-butyl (5-bromopentyl)carbamate is cleanly removed under acidic conditions (e.g., TFA or HCl/dioxane) . This orthogonal protection strategy is essential for molecules containing reduction-sensitive motifs such as aryl halides, terminal alkynes, or conjugated olefins.

Cost-Efficient Multi-Gram PROTAC Library Synthesis

For PROTAC discovery programs requiring multi-gram quantities of alkyl bromide linkers for parallel library synthesis, tert-butyl (5-bromopentyl)carbamate offers a quantifiable economic advantage over benzyl-protected C5 alternatives. With pricing at approximately USD 49/g for 1 g quantities, the Boc-protected C5 compound is roughly 20-fold less expensive per gram than Benzyl (5-bromopentyl)carbamate [1]. This cost differential becomes material for campaigns requiring 5–50 g of linker intermediate, enabling broader linker length SAR exploration within a fixed reagent budget.

Alkyl Chain Length SAR in PROTAC Optimization

The C5 alkyl chain of tert-butyl (5-bromopentyl)carbamate occupies the middle position in the homologous series of Boc-protected ω-bromoalkylamines, with molecular weight 266.18 g/mol situated between the C4 homolog (252.15 g/mol) and C6 homolog (280.20 g/mol) . This intermediate chain length provides a defined anchor point for systematic structure-activity relationship (SAR) studies examining the effect of linker elongation on PROTAC degradation efficiency (DC50), hook effect threshold, and cellular permeability. Procurement of the C5 compound alongside its C4 and C6 analogs enables controlled interrogation of linker length effects in 14 g/mol increments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (5-bromopentyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.